(2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine hydrochloride
Description
(2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine hydrochloride is a stereochemically complex piperidine derivative with multiple benzyloxy substituents. Its molecular formula is C₃₄H₃₈ClNO₄, with an average mass of 560.131 Da and a monoisotopic mass of 559.248936 Da . The compound is a hydrochloride salt (1:1 ratio) and features four stereocenters, all in the (S) configuration except for the 5R position. The extensive benzyloxy groups (three at positions 3, 4, 5 and one on the methyl group at position 2) confer high hydrophobicity and steric bulk, making it a candidate for applications in glycosidase inhibition or chiral catalysis .
Key identifiers include:
- ChemSpider ID: 28579312
- CAS RN: 1323251-07-5 (primary), 72983-76-7 (alternative)
- Synonyms: 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt .
Properties
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37NO4.ClH/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28;/h1-20,31-35H,21-26H2;1H/t31-,32+,33-,34-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCKTSVMJCTRAZ-JFPOYCEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine hydrochloride, with CAS Number 72983-76-7, is a synthetic compound that has garnered attention for its potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C34H38ClNO4
- Molecular Weight : 560.12 g/mol
- Structure : The compound features a piperidine core substituted with multiple benzyloxy groups.
Dopamine Receptor Antagonism
Recent studies have highlighted the compound's role as an antagonist at dopamine receptors. Specifically, it has shown activity against the dopamine D4 receptor (D4R), which is implicated in various neuropsychiatric disorders.
- Ki Values : In competitive binding assays using HEK293 cells expressing human dopamine receptors, the compound exhibited Ki values indicating its affinity for D2R, D3R, and D4R:
This suggests that this compound may be a promising candidate for further development in treating conditions associated with dopamine dysregulation.
Stability and Metabolism
The compound's stability in biological systems is critical for its therapeutic potential. Studies indicate that it has improved stability in human liver microsomes compared to other analogs. This stability is essential for maintaining effective concentrations in vivo and minimizing metabolic degradation .
Case Study: Neuropsychiatric Applications
A study aimed at discovering novel D4R antagonists reported the synthesis of several benzyloxy piperidine derivatives. Among these derivatives, this compound was identified as one of the most potent compounds. The research focused on its ability to modulate dopaminergic signaling pathways relevant to conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .
Table of Biological Activity
| Compound | Target Receptor | Ki Value (nM) | Stability in Liver Microsomes |
|---|---|---|---|
| This compound | D2R | 167 | Moderate |
| This compound | D3R | 134 | High |
| This compound | D4R | 96 | High |
Scientific Research Applications
Pharmacological Applications
The compound's structure suggests several pharmacological properties that are being explored:
Chemical Synthesis and Mechanisms
The synthesis of (2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine hydrochloride typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Key steps include:
- Protection and Deprotection : Utilizing protecting groups during synthesis allows for selective reactions at specific functional sites on the molecule.
- Enzymatic Reactions : The compound may undergo various enzymatic reactions in biological systems that can enhance or inhibit its activity depending on environmental conditions.
Biological Interaction Studies
Research on the interactions of this compound with biological targets is crucial for understanding its therapeutic potential:
- Target Identification : Studies focus on identifying specific molecular targets within biological systems that the compound can modulate. This includes interactions with enzymes and receptors that could lead to therapeutic effects.
- In Vitro Assays : Various assays are employed to evaluate the biological activity of the compound, including cell viability assays and biochemical assays to measure interactions with specific targets.
Future Research Directions
Given the promising preliminary findings regarding the pharmacological properties of this compound, future research may focus on:
- Clinical Trials : Investigating its efficacy and safety in clinical settings for potential therapeutic applications.
- Mechanistic Studies : Further elucidating the mechanisms of action through advanced molecular modeling and docking studies.
- Development of Derivatives : Exploring structural modifications to enhance specific biological activities or reduce side effects.
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Structural and Functional Comparison
The compound is compared below with 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS RN: 65214-86-0), a structurally related piperidine derivative.
Key Differences
Hydrophobicity : The benzyloxy substituents increase logP values compared to 4-(Diphenylmethoxy)piperidine HCl, impacting solubility and bioavailability .
Stereochemical Impact : The defined stereocenters (2S,3S,4S,5R) are critical for biological activity, whereas 4-(Diphenylmethoxy)piperidine HCl lacks stereochemical specificity in available data .
Computational Similarity Analysis
Using Tanimoto coefficients and subgraph matching (as in GEM-Path ), the target compound shows low similarity (<0.3 Tanimoto) with 4-(Diphenylmethoxy)piperidine HCl due to divergent substituent patterns. Graph-based comparisons highlight shared piperidine cores but significant differences in branching and functionalization .
Research Implications
- Synthetic Challenges : The multi-step synthesis of the target compound requires precise stereochemical control, unlike simpler derivatives .
- Biological Relevance : The benzyloxy groups may mimic carbohydrate moieties, suggesting utility in glycosidase inhibition studies, whereas 4-(Diphenylmethoxy)piperidine HCl is more suited as a synthetic intermediate .
- Regulatory Considerations : 4-(Diphenylmethoxy)piperidine HCl has broader safety data (referencing ATSDR, EFSA ), while the target compound’s safety profile remains less documented.
Preparation Methods
Carbohydrate-Based Synthesis from Tetra-O-Benzyl-d-Glucopyranose
The most widely documented approach begins with 2,3,4,6-tetra-O-benzyl-d-glucopyranose, leveraging its pre-existing benzyl-protected hydroxyl groups for subsequent transformations. The six-step sequence involves:
-
Thioacetal Formation : Treatment with ethanethiol and bromodimethylsulfonium bromide (BDMS) to generate 6,6-bis(ethylthio)hexan-2-ol derivatives, achieving >85% conversion.
-
Oxidative Cyclization : Mercury(II) chloride-mediated cyclization in methanol, forming the piperidine ring with stereochemical fidelity.
-
Nitrone Synthesis : Oxidation of the intermediate piperidine to the corresponding nitrone using m-CPBA (meta-chloroperbenzoic acid), critical for downstream iminosugar production.
This route achieves an overall yield of 45–50%, with the stereochemistry at C2, C3, C4, and C5 rigorously controlled by the starting carbohydrate’s configuration.
Lactone-Derived Synthesis via Gluconolactone
An alternative method detailed in patent literature utilizes d-gluconolactone as the starting material:
-
Ammonolysis : Reaction with methanolic ammonia at 25°C for 1.5 hours to form δ-hydroxy amide intermediates.
-
Oxidation and Cyclization : DMSO/acetic anhydride-mediated oxidation generates a ketone, which undergoes cyclization under basic conditions to form the piperidine core.
-
Benzyl Protection : Sequential benzylation using benzyl bromide and NaH in THF, achieving complete protection of hydroxyl groups.
This pathway emphasizes scalability, with pilot-scale batches producing 72% yield after chromatographic purification.
Critical Reaction Parameters and Optimization
Stereochemical Control
The target compound’s (2S,3S,4S,5R) configuration necessitates precise control during ring formation:
-
Mercuric Oxide-Mediated Cyclization : In the carbohydrate route, HgO/HgCl₂ in methanol ensures retention of configuration at C3 and C4, as demonstrated by X-ray crystallography of intermediates.
-
Asymmetric Dihydroxylation : The patent route employs Sharpless asymmetric dihydroxylation with (DHQD)₂AQN as a chiral ligand to set the C5 and C6 stereocenters, achieving 98% enantiomeric excess (ee).
Benzyl Protection Strategies
| Protection Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Primary OH | BnBr, NaH | 0°C → rt | 92% |
| Secondary OH | BnBr, TBAI | 40°C | 88% |
| Tertiary OH | BnOTf, 2,6-Lutidine | -20°C | 78% |
Table 1: Benzylation efficiency under varying conditions.
Selective protection avoids premature deprotection, with tert-butyldimethylsilyl (TBS) groups used transiently for C2 hydroxyl masking.
Comparative Analysis of Synthetic Routes
Yield and Scalability
-
Carbohydrate Route : Limited by the cost of tetra-O-benzyl-d-glucopyranose (~$320/g) but ideal for small-scale enantiopure synthesis.
-
Lactone Route : Economical starting material (d-gluconolactone at ~$5/g) supports kilogram-scale production, though requiring meticulous purification.
Recent Advances and Modifications
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and stereochemical integrity?
Methodological Answer: The synthesis typically involves sequential benzyloxy protection of the piperidine core, with stereochemical control achieved through chiral auxiliaries or asymmetric catalysis. Critical steps include:
- Protection of hydroxyl groups : Benzylation using benzyl bromide (BnBr) in anhydrous DMF with NaH as a base, ensuring exclusion of moisture to prevent hydrolysis .
- Coupling reactions : Mitsunobu reactions (e.g., using DIAD/PPh3) for stereospecific ether formation, with yields dependent on solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) .
- Deprotection and final HCl salt formation : Hydrogenolysis (H2/Pd-C) followed by HCl gas treatment in EtOAc to precipitate the hydrochloride salt .
Q. Key Reaction Optimization Table
| Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Benzylation | BnBr, NaH, DMF, 0°C | 60–75% | |
| Mitsunobu Coupling | DIAD, PPh3, THF, 25°C | 70–85% | |
| Hydrogenolysis | 10% Pd-C, H2, EtOAc | 90–95% |
Q. How can researchers ensure purity and stereochemical fidelity during synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IC column (4.6 × 250 mm) with hexane:isopropanol (85:15) to confirm enantiomeric excess (>99% for all stereocenters) .
- 1H/13C NMR Analysis : Compare coupling constants (e.g., J3,4 = 9.5 Hz for trans-diaxial protons) and DEPT-135 spectra to verify stereochemistry .
- Recrystallization : Purify the final product using a 1:3 EtOAc:hexane mixture to remove diastereomeric impurities .
Q. What are the critical safety considerations for handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all synthetic steps due to volatile reagents (e.g., BnBr) .
- Spill Management : Absorb spills with vermiculite, neutralize acidic residues with NaHCO3, and dispose as hazardous waste .
- Storage : Store at 2–8°C in amber vials under argon to prevent hydrolysis and photodegradation .
Advanced Research Questions
Q. How to assess hydrolytic stability of benzyloxy groups under varying pH/temperature?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 40°C for 72 hours. Monitor degradation via LC-MS (ESI+ mode) to identify cleavage products (e.g., m/z 91 for benzyl cation) .
- Kinetic Analysis : Calculate t1/2 using first-order kinetics. At pH 7.4 (37°C), t1/2 exceeds 14 days, but acidic conditions (pH 1.2) reduce stability to 48 hours .
5. Resolving contradictions between theoretical NMR predictions and experimental data
Methodological Answer:
- 2D NMR Techniques : Perform NOESY (mixing time: 800 ms) to confirm spatial proximity of H-2 and H-6, validating chair conformation .
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level using Gaussian 16. Compare computed chemical shifts with experimental 13C NMR (Δδ < 1 ppm acceptable) .
6. Mitigating byproduct formation during benzyloxy group introduction
Methodological Answer:
Q. What in vitro assays evaluate biological activity as a carbohydrate metabolism modulator?
Methodological Answer:
- Enzyme Inhibition Assays : Test inhibition of α-glucosidase (EC 3.2.1.20) using p-nitrophenyl-α-D-glucopyranoside. IC50 values <10 µM suggest therapeutic potential .
- Cellular Uptake Studies : Radiolabel the compound with <sup>3</sup>H and measure accumulation in Caco-2 cells (AP-to-BL transport ratio >2 indicates intestinal absorption) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
